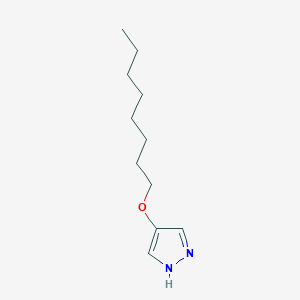![molecular formula C13H25ClN2O B8174253 4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174253.png)
4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-isobutylbicyclo[222]octane-1-carboxamide hydrochloride is a synthetic compound that belongs to the bicyclo[222]octane family This compound is characterized by its unique bicyclic structure, which is often found in various natural products and synthetic analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a reagent. DABCO is known for its versatility in organic synthesis, functioning as a nucleophile and a base in various processes . The use of DABCO in cycloaddition, coupling, and aromatic nucleophilic substitution reactions is particularly noteworthy.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The conditions for these reactions are typically mild, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride has several scientific research applications:
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
DABCO (1,4-diazabicyclo[2.2.2]octane): Known for its versatility in organic synthesis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure and are used in various synthetic applications.
Uniqueness
4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride is unique due to its specific functional groups and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-N-(2-methylpropyl)bicyclo[2.2.2]octane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-10(2)9-15-11(16)12-3-6-13(14,7-4-12)8-5-12;/h10H,3-9,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASAGPPXKVUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C12CCC(CC1)(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174260.png)
![4-Amino-N-(2,2,2-trifluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174261.png)
![4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174262.png)


